

Interpreting the ^{13}C NMR Spectrum of 4-Ethoxycarbonylbenzoate: A Comparative Guide

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Compound of Interest

Compound Name: 4-Ethoxycarbonylbenzoate

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A comprehensive analysis of the ^{13}C NMR spectrum of **4-ethoxycarbonylbenzoate** is presented, alongside a comparative study with structurally related aromatic esters. This guide provides researchers, scientists, and drug development professionals with experimental data and detailed protocols to aid in the structural elucidation and characterization of similar compounds.

The ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **4-ethoxycarbonylbenzoate** (also known as ethyl 4-formylbenzoate) provides a unique fingerprint of its carbon skeleton. By analyzing the chemical shifts of the carbon atoms, valuable information about the molecule's structure and electronic environment can be obtained. This guide offers a detailed interpretation of its spectrum and compares it with the spectra of other aromatic esters, namely methylparaben, ethyl benzoate, and diethyl terephthalate, to highlight the influence of substituent effects on ^{13}C NMR chemical shifts.

Comparative Analysis of ^{13}C NMR Chemical Shifts

The ^{13}C NMR chemical shifts for **4-ethoxycarbonylbenzoate** and selected aromatic esters are summarized in the table below. The data is presented in parts per million (ppm) relative to a standard reference.

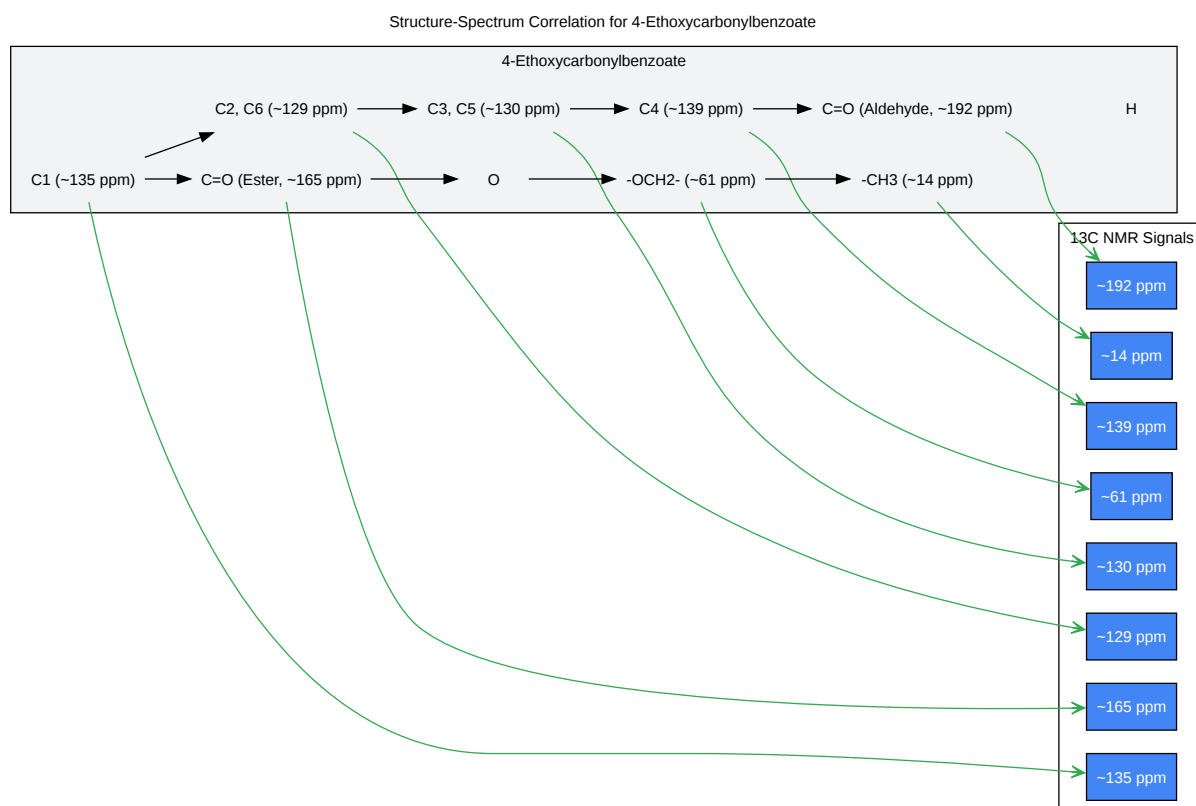
Carbon Atom	4-Ethoxycarbonylbenzoate (Predicted)	Methylparaben [1]	Ethyl Benzoate	Diethyl Terephthalate (Predicted)
C=O (Ester)	~165	167.72	~166	~165
C=O (Aldehyde)	~192	-	-	-
C-quaternary (C1)	~135	122.11	~130	~134
C-H (Aromatic)	~130, ~129	131.98, 115.39	~133, ~129, ~128	~129
C-quaternary (C4)	~139	160.62	-	~134
-OCH ₂ -	~61	-	~61	~61
-CH ₃	~14	-	~14	~14
-OCH ₃	-	52.12	-	-

Note: Predicted values for **4-Ethoxycarbonylbenzoate** and Diethyl Terephthalate are based on established chemical shift increments and spectral database comparisons. Experimental values for Ethyl Benzoate are approximated from typical ranges.

The presence of the electron-withdrawing aldehyde group in **4-ethoxycarbonylbenzoate** significantly influences the chemical shifts of the aromatic carbons compared to the other esters. The aldehydic carbon itself gives rise to a characteristic signal in the downfield region of the spectrum, typically around 192 ppm.

Structural Assignment and Spectral Interpretation

The relationship between the structure of **4-ethoxycarbonylbenzoate** and its ¹³C NMR signals can be visualized as follows:



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Caption: Correlation of carbon atoms in **4-ethoxycarbonylbenzoate** to their ¹³C NMR signals.

Experimental Protocol for ^{13}C NMR Spectroscopy

A standard protocol for acquiring the ^{13}C NMR spectrum of a small organic molecule like **4-ethoxycarbonylbenzoate** is outlined below.

1. Sample Preparation:

- Dissolve approximately 20-50 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup and Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or automatically.
- Set the appropriate acquisition parameters for a ^{13}C NMR experiment. Key parameters include:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Number of Scans (NS): Typically 1024 to 4096 scans for a dilute sample to achieve a good signal-to-noise ratio.
 - Acquisition Time (AQ): Approximately 1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

- Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic molecules.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
- Integrate the peaks if quantitative analysis is required, although peak intensities in ¹³C NMR are not always directly proportional to the number of carbons.

By following this guide, researchers can effectively interpret the ¹³C NMR spectrum of **4-ethoxycarbonylbenzoate** and utilize the comparative data for the structural analysis of related compounds.

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References

- 1. Methylparaben | C₈H₈O₃ | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
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